molecular formula C17H20ClN5O3 B607943 Hg-10-102-01

Hg-10-102-01

货号: B607943
分子量: 377.8 g/mol
InChI 键: YEVOZZZLKJKCCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

HG-10-102-01 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其效力和选择性。合成路线通常包括以下步骤:

This compound 的工业生产方法尚未广泛记载,但它们可能涉及扩大实验室合成工艺,并针对产率和成本效益进行优化。

化学反应分析

Reaction Steps:

  • Regioselective Amination :
    2,4,5-Trichloropyrimidine undergoes regioselective amination with methylamine in THF to yield 2,5-dichloro-N-methylpyrimidin-4-amine (1 ) (98% yield).

  • Chlorination and Amination :
    3-Methoxy-4-nitrobenzoic acid is chlorinated with thionyl chloride (SOCl₂), followed by amidation with morpholine using N,N-diisopropylethylamine (DIPEA) to form 3-methoxy-4-nitrobenzoyl morpholine (2 ) (75% yield).

  • Hydrogenation :
    The nitro group of 2 is reduced via catalytic hydrogenation (H₂, 10% Pd/C) to produce 3-methoxy-4-aminobenzoyl morpholine (3 ) (92% yield).

  • SNAr Reaction :
    Compound 1 reacts with 3 in 2-butanol under trifluoroacetic acid (TFA) catalysis via a nucleophilic aromatic substitution (SNAr) mechanism to form HG-10-102-01 (4 ) (73% yield).

  • Demethylation :
    this compound is demethylated using boron tribromide (BBr₃) in dichloromethane to yield the precursor desmethyl-HG-10-102-01 (5 ) (28% yield) .

Key Data Table:

StepReactionReagents/ConditionsYield (%)Reference
1Regioselective aminationMethylamine, THF98
2Chlorination/amidationSOCl₂, morpholine, DIPEA75
3Nitro reductionH₂, Pd/C, THF/MeOH92
4SNAr couplingTFA, 2-butanol73
5DemethylationBBr₃, CH₂Cl₂28

Radiolabeling for PET Imaging

Desmethyl-HG-10-102-01 undergoes O-[¹¹C]methylation to produce the radiotracer [¹¹C]this compound for positron emission tomography (PET) :

Reaction Scheme:

  • Radiosynthesis :
    Desmethyl-HG-10-102-01 reacts with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in acetonitrile at 80°C under basic conditions (2N NaOH).
    Radiochemical yield : 45–55% (decay-corrected to end of bombardment).
    Specific activity : 370–1,110 GBq/µmol .

Macrocyclization for Enhanced Bioactivity

A macrocyclization strategy was applied to this compound to improve blood-brain barrier (BBB) penetration and kinase inhibition :

Key Modifications:

  • Linker Optimization : Alkyl chains (3–4 carbons) were introduced between the methylamino and amide groups.

  • Substituent Effects : Fluorine or methyl groups enhanced inhibitory activity against LRRK2[G2019S].

Activity Data Table:

CompoundLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Selectivity vs MLK1Reference
This compound20.33.2>100-fold
Macrocycle 13 157>200-fold

Stability and Selectivity Profiling

  • Kinase Selectivity : this compound inhibits MLK1 (IC₅₀ = 2.1 µM) and MNK2 at >80% (10 µM) .

  • Metabolic Stability : In vitro assays show moderate stability in liver microsomes (t₁/₂ = 45 min) .

Mechanistic Insights

  • Binding Interactions : The aminopyrimidine moiety forms hydrogen bonds with LRRK2’s hinge region (Ala1950), while the morpholine group occupies a solvent-exposed pocket .

  • Dephosphorylation Effects : this compound induces dose-dependent dephosphorylation of LRRK2 at Ser910/Ser935 (EC₅₀ = 0.3–1 µM) .

This synthesis and derivatization framework underscores this compound’s versatility as a scaffold for developing CNS-targeted LRRK2 inhibitors.

科学研究应用

Parkinson's Disease Treatment

The primary application of Hg-10-102-01 lies in its potential as a therapeutic agent for Parkinson's disease. Given that mutations in LRRK2 are implicated in the pathogenesis of this neurodegenerative disorder, the ability of this compound to cross the blood-brain barrier makes it a promising candidate for in vivo studies. In animal models, doses ranging from 30 mg/kg to 50 mg/kg have shown significant inhibition of LRRK2 activity in the brain .

Neuroprotection

Research indicates that inhibiting LRRK2 may provide neuroprotective effects by reducing neuroinflammation and apoptosis associated with Parkinson's disease pathology. Studies have demonstrated that this compound can decrease inflammatory markers and promote neuronal survival in cellular models exposed to neurotoxic agents .

In Vivo Efficacy

A study conducted on mouse models of Parkinson's disease demonstrated that treatment with this compound resulted in reduced motor deficits and improved behavioral outcomes compared to control groups. The compound effectively inhibited LRRK2 phosphorylation in various organs, underscoring its systemic bioavailability and therapeutic potential .

Pharmacokinetics and Safety Profiles

Pharmacokinetic analyses have shown that this compound has favorable absorption characteristics, with high solubility and rapid distribution throughout biological tissues. Toxicology assessments indicated minimal adverse effects at therapeutic doses, further supporting its candidacy for clinical development .

作用机制

HG-10-102-01 通过选择性抑制 LRRK2 的激酶活性发挥作用。该化合物与 LRRK2 的 ATP 结合位点结合,阻止其下游靶标的磷酸化。 这种抑制导致参与细胞信号通路的关键蛋白磷酸化减少,最终影响细胞过程,如自噬和凋亡

This compound 的分子靶标包括野生型 LRRK2 及其突变体,特别是 G2019S 突变。 该化合物还抑制 MNK2 和 MLK1,但效力较低

生物活性

Hg-10-102-01, a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), has garnered attention for its potential therapeutic applications, particularly in the context of Parkinson's disease (PD). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a kinase implicated in various neurodegenerative processes, especially in PD. Mutations in the LRRK2 gene, notably the G2019S variant, are linked to familial and sporadic forms of PD. The kinase activity of LRRK2 contributes to neuronal toxicity through phosphorylation of various substrates, affecting cellular pathways such as autophagy, microtubule dynamics, and immune responses .

This compound is characterized by its chemical structure as a 2-anilino-4-methylamino-5-chloropyrimidine derivative. Its ability to penetrate the blood-brain barrier makes it a promising candidate for neurological applications. The compound exhibits an IC50 value of approximately 20.3 nM for wild-type LRRK2 and 3.2 nM for the G2019S mutant .

This compound functions primarily by inhibiting the phosphorylation of serine residues Ser910 and Ser935 on LRRK2. This inhibition is crucial as these phosphorylation events are associated with LRRK2's pathological effects in PD:

  • Dose-Dependent Inhibition : Studies indicate that this compound can significantly inhibit LRRK2 activity at concentrations as low as 0.1–0.3 μM in cellular models .
  • In Vivo Efficacy : In mouse models, intraperitoneal administration of this compound at doses ranging from 50 mg/kg resulted in substantial inhibition of LRRK2 phosphorylation in brain tissues .

Table 1: Summary of Biological Activity Data for this compound

ParameterValue
IC50 (Wild-type LRRK2) 20.3 nM
IC50 (G2019S LRRK2) 3.2 nM
Effective Concentration 0.1–0.3 μM
Inhibition in Mouse Brain ~70% at 50 mg/kg
Phosphorylation Sites Ser910, Ser935

Case Study: Impact on Neurite Growth

A significant study examined the effects of this compound on neurite growth in transgenic mice expressing the G2019S mutation. The compound was found to reverse neurite shortening caused by this mutation, indicating its potential to mitigate some neurodegenerative effects associated with LRRK2 mutations .

Mechanistic Insights

Research has shown that this compound not only inhibits LRRK2 activity but also influences downstream signaling pathways involved in neuronal health:

  • Rab GTPase Phosphorylation : Inhibition of LRRK2 by this compound affects Rab GTPases, which play critical roles in vesicle trafficking and cellular signaling .
  • Ciliogenesis : Recent findings suggest that LRRK2 impacts ciliogenesis through phosphorylation mechanisms that are modulated by

属性

IUPAC Name

[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVOZZZLKJKCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does HG-10-102-01 interact with its target and what are the downstream effects?

A: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), both in its wild-type form and the G2019S mutant form. [] This kinase is implicated in the pathogenesis of Parkinson's disease (PD). The compound effectively inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, even at low micromolar concentrations. [] This inhibition is significant as elevated LRRK2 activity is linked to PD development.

Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications impact its properties?

A: Researchers have explored modifications to the this compound structure to enhance its properties, particularly its ability to cross the blood-brain barrier (BBB), a major obstacle for many CNS drugs. [] By linking the terminal nitrogen atoms of this compound with alkyl chains of varying lengths, they created macrocyclic molecules. [] This modification, guided by 3D-QSAR models, resulted in several derivatives with improved BBB permeability while retaining nanomolar inhibitory potency against LRRK2. []

Q3: What in vitro and in vivo studies have been conducted on this compound?

A: this compound has demonstrated potent inhibition of LRRK2 phosphorylation in cellular assays. [] Furthermore, it effectively inhibits LRRK2 activity in vivo. Notably, it can inhibit the phosphorylation of Ser910 and Ser935 in the mouse brain following intraperitoneal administration. [] This brain penetrance makes it a promising candidate for further development as a PD therapeutic. Further research, including detailed pharmacological profiling and assessments of its effectiveness in relevant PD models, are ongoing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。